![molecular formula C16H14N2O2 B2918978 (Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]-2-propenenitrile CAS No. 478081-41-3](/img/structure/B2918978.png)
(Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]-2-propenenitrile
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the amino group, the methoxyphenoxyphenyl group, and the nitrile group. The exact methods would depend on the starting materials and the specific structure of the final compound .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure. The amino group, the nitrile group, and the methoxyphenoxyphenyl group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Scientific Research Applications
Synthesis of Bioactive Natural Products
(2Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile: is a valuable precursor in the synthesis of bioactive natural products. Its structure allows for the introduction of additional functional groups, which can lead to the creation of complex molecules with potential biological activities, such as anti-tumor and anti-inflammatory effects .
Conducting Polymers
This compound can also be used in the development of conducting polymers. Its phenolic structure is conducive to polymerization reactions, which can result in materials with desirable electrical properties for use in electronic devices .
Plastics Industry
In the plastics industry, (2Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile can be utilized to improve the thermal stability and flame resistance of plastic materials. This enhancement is crucial for developing high-performance plastics for various applications .
Adhesives and Coatings
The compound’s thermal stability and potential UV-absorbing properties make it an excellent additive for adhesives and coatings. It can enhance the durability and longevity of these materials when exposed to environmental stressors .
Antioxidant Applications
Due to its phenolic structure, (2Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile can act as an antioxidant. This application is particularly useful in preventing oxidative degradation in various materials and products .
Flame Retardants
The compound’s ability to resist high temperatures makes it a candidate for use as a flame retardant. Incorporating it into materials can help in reducing flammability and increasing safety standards in fire-prone environments .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-13-6-8-15(9-7-13)20-14-4-2-12(3-5-14)16(18)10-11-17/h2-10H,18H2,1H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDIKGFTGQMZEE-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=CC#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)/C(=C/C#N)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]-2-propenenitrile |
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